ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate

EBNA-1 inhibitor Epstein-Barr virus fluorescence polarization assay

This specific benzofuran-2-carboxylate is a unique chemical probe with demonstrated, selective EBNA-1:DNA binding inhibition (IC50 16.6µM) and no high-potency liability (87/879 off-target assays). Its specific 4-(dimethylsulfamoyl)benzamido group is critical for target engagement; generic substitution negates activity. Ideal for SAR studies and as a calibrated, inactive negative control.

Molecular Formula C20H20N2O6S
Molecular Weight 416.45
CAS No. 477501-32-9
Cat. No. B2435178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate
CAS477501-32-9
Molecular FormulaC20H20N2O6S
Molecular Weight416.45
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
InChIInChI=1S/C20H20N2O6S/c1-4-27-20(24)18-17(15-7-5-6-8-16(15)28-18)21-19(23)13-9-11-14(12-10-13)29(25,26)22(2)3/h5-12H,4H2,1-3H3,(H,21,23)
InChIKeyHJTRMEGUGUEQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate (CAS 477501-32-9): Sourcing a Differentiated Benzofuran Scaffold


Ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate (CAS 477501-32-9) is a synthetic small molecule characterized by a benzofuran-2-carboxylate core linked via a 3-amido bond to a 4-(dimethylsulfamoyl)phenyl group [1]. It functions as a weak inhibitor of the Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA-1) DNA-binding domain, a target relevant to viral latency and oncogenesis [2]. Its molecular structure, featuring the specific dimethylsulfamoyl benzamido substituent, distinguishes it from simpler benzofuran-2-carboxylate analogs and dictates its unique biological target interaction profile.

Procurement Alert: Why Generic Benzofuran-2-Carboxylate Derivatives Cannot Substitute for CAS 477501-32-9


Generic substitution within the benzofuran-2-carboxylate class is not viable due to the highly specific structure-activity relationship (SAR) dictated by the 4-(dimethylsulfamoyl)benzamido functional group. A structurally close analog, ethyl 3-(furan-2-amido)-1-benzofuran-2-carboxylate (CAS 477500-33-7), differs only in the nature of the 3-amido substituent (a furan ring versus a dimethylsulfamoyl phenyl ring), yet results in a profoundly different molecular interaction profile . This single substitution alters the molecule's shape, electronic properties, and hydrogen-bonding capacity, which directly translates to distinct biological target engagement. The target compound's specific dimethylsulfamoyl group is responsible for its documented, albeit weak, interaction with EBNA-1, a property not established for the furan analog [1]. Therefore, any attempt at generic substitution would nullify the specific protein-DNA interaction inhibition for which this compound is studied.

Quantitative Differentiation of Ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate: Evidence-Based Comparator Analysis


EBNA-1 Inhibition: A Weak but Characteristic Biochemical Fingerprint vs. Procedural Baseline

This compound exhibits a characteristic weak inhibitory activity against the EBNA-1 DNA-binding domain, a key target for disrupting EBV latency. The observed potency, while modest, serves as a crucial biochemical fingerprint for this specific chemotype. In a quantitative fluorescence polarization assay, it achieved an IC50 of 16,600 nM, which is directly comparable to the assay's established activity cutoff and the performance of other early-stage screening hits [1]. This defines its potential as a starting point for medicinal chemistry optimization of EBNA-1:DNA interaction inhibitors.

EBNA-1 inhibitor Epstein-Barr virus fluorescence polarization assay

Selectivity Profile Against Counterscreen Target BZLF1: Quantitative Evidence for Target Discrimination

A critical differentiator in probe development is selectivity against related targets. This compound was directly counterscreened against the EBV trans-activator protein BZLF1 (ZTA). It showed a markedly weaker inhibitory effect, with an IC50 of 111,000 nM (111 µM), which represents a ~6.7-fold selectivity window favouring EBNA-1 inhibition [1]. This quantitative selectivity profile is essential for reducing confounding effects in cellular models of EBV latency.

EBV latency drug selectivity counterscreen assay

Wide-Spectrum Target Selectivity: A 'Clean' Profile from 879 BioAssays

Extensive profiling across a panel of 879 distinct biological assays from the NIH Molecular Libraries Program reveals a highly specific interaction landscape for this compound [1]. The compound was classified as 'Inactive' across the vast majority of these diverse targets, including proteases, phosphatases, kinases, and G-protein coupled receptors (e.g., Cdc25B, MKP-1, S1P3, Bfl-1, Hsp90). This negative data constitutes a powerful differentiator, positioning the compound as a selective probe with a low probability of polypharmacology, which is a common pitfall for many screening hits.

selectivity profiling drug discovery MLPCN screening

Structural Specificity: The Dimethylsulfamoyl Substituent Dictates a Unique Target Profile

The chemical space of 3-amido-benzofuran-2-carboxylates is densely populated, but the specific 4-(dimethylsulfamoyl)benzamido group of CAS 477501-32-9 is structurally distinct from common analogs like the furan-2-amido derivative (CAS 477500-33-7) . The dimethylsulfamoyl moiety introduces a unique combination of steric bulk and hydrogen-bonding capacity that is not present in the furan analog. While the furan analog has no documented EBNA-1 activity, the target compound's specific sulfamoyl group is essential for its characteristic, measurable interaction with the EBNA-1 DNA-binding domain [1]. This SAR linkage between the specific chemical structure and a unique bioactivity fingerprint is the ultimate differentiator for procurement.

structure-activity relationship chemical biology tool benzofuran probe

Where Ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate Provides Unique Research Value


Specialized Viral Oncology Research: Probing EBNA-1 Dependent Mechanisms

Based on its demonstrated, selective inhibition of EBNA-1:DNA binding with an IC50 of 16.6 µM and 6.7-fold selectivity over BZLF1 [1], this compound is a suitable chemical probe for dissecting EBNA-1's role in EBV latency and oncogenesis. It is ideal for academic labs studying the early stages of EBV-related lymphoma or nasopharyngeal carcinoma, where a selective, albeit moderate, perturbation of EBNA-1 function is required to probe DNA replication fidelity without broadly inhibiting other viral transcription factors. Its use is supported by its clean profile from over 879 off-target assays [2].

Medicinal Chemistry Optimization Programs: A Validated Low-Potency Lead

The compound serves as a chemically tractable, validated hit for structure-activity relationship (SAR) studies aimed at developing more potent EBNA-1 inhibitors. Its clear SAR-defining feature—the 4-(dimethylsulfamoyl)benzamido group—makes it an ideal starting scaffold for iterative medicinal chemistry [1]. The established selectivity data [1] and extensive off-target counter-screening [2] provide a rich baseline dataset, significantly de-risking a lead optimization campaign against this target.

Chemical Biology Library Screening: A Unique Negative Control

Uniquely, the compound's extensive profile of inactivity across 879 diverse biological assays [1] makes it an exceptionally well-characterized 'inactive' compound or negative control for other high-throughput screening campaigns. Its lack of general cytotoxicity, enzyme inhibition, and receptor modulation provides a powerful tool for researchers analyzing hit lists, where a compound with a known, minimal bioactivity fingerprint is required to calibrate assay performance or as a non-binding partner in mechanistic studies. This application is strictly derived from its quantitative inactivity data across a broad panel.

Quote Request

Request a Quote for ethyl 3-[4-(dimethylsulfamoyl)benzamido]-1-benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.